N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a complex organic compound with a molecular formula of C20H23NO4. This compound is characterized by the presence of a benzofuran ring and a dimethoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the benzofuran ring.
Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form ketones.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-Acetyl-3,4-dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the acetamide linkage.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is unique due to its combination of a benzofuran ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H25NO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C22H25NO4/c1-14-5-7-18-17(13-27-22(18)15(14)2)12-21(24)23-10-9-16-6-8-19(25-3)20(11-16)26-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,23,24) |
InChI Key |
HKWYREBXZJYRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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